molecular formula C6H11NO2 B8150121 3-(3-Hydroxypropoxy)propanenitrile

3-(3-Hydroxypropoxy)propanenitrile

Cat. No.: B8150121
M. Wt: 129.16 g/mol
InChI Key: LHTVVZQEGQDHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypropoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ It contains a nitrile group, a hydroxyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize 3-(3-Hydroxypropoxy)propanenitrile involves the reaction of 3-bromopropanol with sodium cyanide in the presence of ethanol. The reaction is carried out under reflux conditions to replace the bromine atom with a nitrile group.

    From Amides: Another method involves the dehydration of 3-(3-Hydroxypropoxy)propanamide using phosphorus(V) oxide. The reaction removes water from the amide group, resulting in the formation of the nitrile compound.

    From Aldehydes and Ketones: The addition of hydrogen cyanide to 3-(3-Hydroxypropoxy)propanal or 3-(3-Hydroxypropoxy)propanone can also yield this compound. This reaction is typically carried out under acidic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(3-Hydroxypropoxy)propanenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-(3-Oxopropoxy)propanenitrile.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride, resulting in 3-(3-Hydroxypropoxy)propylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Oxopropoxy)propanenitrile

    Reduction: 3-(3-Hydroxypropoxy)propylamine

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

3-(3-Hydroxypropoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)propanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various organic transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropoxy)propanoic acid
  • 3-(3-Hydroxypropoxy)propanamide
  • 3-(3-Hydroxypropoxy)propanol

Uniqueness

3-(3-Hydroxypropoxy)propanenitrile is unique due to the presence of both a nitrile group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-hydroxypropoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-3-1-5-9-6-2-4-8/h8H,1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTVVZQEGQDHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Hydroxypropoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Hydroxypropoxy)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-Hydroxypropoxy)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-Hydroxypropoxy)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-Hydroxypropoxy)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3-Hydroxypropoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.